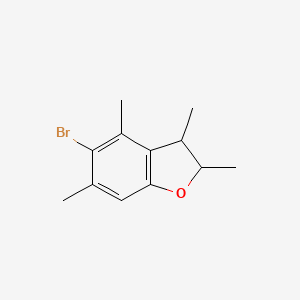
5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3,4,6-tetramethyl-2,3-dihydrobenzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom and four methyl groups attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydrobenzofuran typically involves the bromination of a tetramethyl-substituted benzofuran precursor. One common method is the electrophilic bromination of 2,3,4,6-tetramethylbenzofuran using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of safer and more environmentally friendly brominating agents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3,4,6-tetramethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2,3,4,6-tetramethyl-2,3-dihydrobenzofuran.
Scientific Research Applications
5-Bromo-2,3,4,6-tetramethyl-2,3-dihydrobenzofuran has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigated for its biological activities, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydrobenzofuran depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetramethylbenzofuran: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2,3,4,6-tetramethyl-2,3-dihydrobenzofuran: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2,3,4,6-Tetramethyl-2,3-dihydrobenzofuran: Lacks the halogen substituent, which may affect its reactivity and applications.
Uniqueness
The presence of the bromine atom in 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydrobenzofuran imparts unique chemical reactivity and potential biological activities compared to its non-brominated or differently halogenated analogs. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
667466-08-2 |
|---|---|
Molecular Formula |
C12H15BrO |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
5-bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C12H15BrO/c1-6-5-10-11(8(3)12(6)13)7(2)9(4)14-10/h5,7,9H,1-4H3 |
InChI Key |
UKBMCTOSVDSVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=C1C(=C(C(=C2)C)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
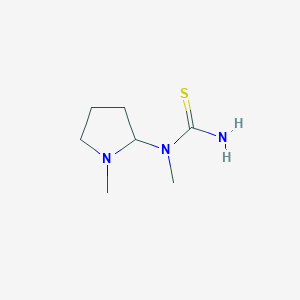
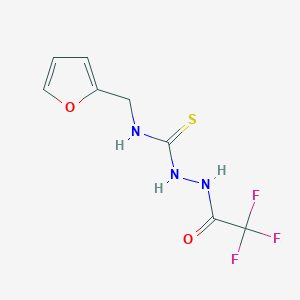
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12881653.png)
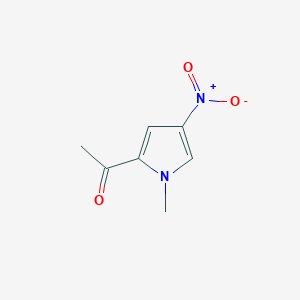

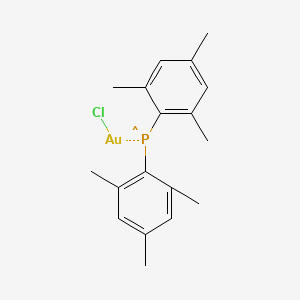
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
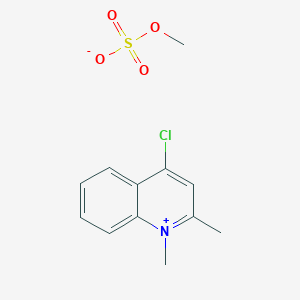
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)
